molecular formula C10H13ClO B12685899 3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride CAS No. 84473-81-4

3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride

Cat. No.: B12685899
CAS No.: 84473-81-4
M. Wt: 184.66 g/mol
InChI Key: XUCYGPULSFEFCE-UHFFFAOYSA-N
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Description

3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride is a chemical compound with the molecular formula C10H13ClO. It is a derivative of bicyclo[2.2.1]heptane, which is a bicyclic hydrocarbon. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride typically involves the chlorination of 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

C10H14O2+SOCl2C10H13ClO+SO2+HCl\text{C10H14O2} + \text{SOCl2} \rightarrow \text{C10H13ClO} + \text{SO2} + \text{HCl} C10H14O2+SOCl2→C10H13ClO+SO2+HCl

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors enhances the efficiency and safety of the production process.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.

    Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia (NH3), primary amines (RNH2), and alcohols (ROH) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

    Addition Reactions: Electrophiles such as bromine (Br2) or hydrogen chloride (HCl) are used under mild conditions to facilitate the addition reactions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, the major products include amides, esters, and thioesters.

    Addition Products: The addition of electrophiles results in the formation of halogenated or hydrogenated derivatives of the original compound.

Scientific Research Applications

3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride has a wide range of applications in scientific research:

    Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of polymers and advanced materials with unique properties.

    Medicinal Chemistry: Researchers utilize this compound to develop new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its reactive nature.

Mechanism of Action

The mechanism of action of 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound’s carbonyl chloride group is highly reactive, allowing it to form covalent bonds with various biological molecules. This reactivity is exploited in medicinal chemistry to design inhibitors or activators of specific enzymes and receptors.

Comparison with Similar Compounds

    3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid: This compound is the precursor to the carbonyl chloride derivative and shares a similar bicyclic structure.

    Bicyclo[2.2.1]heptane Derivatives: Other derivatives of bicyclo[2.2.1]heptane, such as norbornene and norbornadiene, exhibit similar reactivity patterns but differ in their specific functional groups and applications.

Uniqueness: 3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride is unique due to its combination of a bicyclic structure and a highly reactive carbonyl chloride group. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in both academic and industrial research.

Properties

CAS No.

84473-81-4

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride

InChI

InChI=1S/C10H13ClO/c1-10(2)7-4-3-6(5-7)8(10)9(11)12/h3-4,6-8H,5H2,1-2H3

InChI Key

XUCYGPULSFEFCE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC(C1C(=O)Cl)C=C2)C

Origin of Product

United States

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